molecular formula C12H8N2 B3050440 Pyrido[3,2-g]quinoline CAS No. 260-67-3

Pyrido[3,2-g]quinoline

Cat. No.: B3050440
CAS No.: 260-67-3
M. Wt: 180.2 g/mol
InChI Key: RFGXNUXNXWMFRQ-UHFFFAOYSA-N
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Description

Pyrido[3,2-g]quinoline is a heterocyclic compound with the molecular formula C12H8N2 It is a fused bicyclic structure consisting of a pyridine ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrido[3,2-g]quinoline can be synthesized through various methods. One common method involves the cyclization of substituted diphenylamines. For instance, the cyclization reaction of ethyl-3-(8-methylquinolin-7-ylamino)-2-cyanoacrylate and the reaction of 3-cyano-10-methyl-pyrido[3,2-g]quinoline-4-one with tetra-phosphorus decasulfide can be performed on silica gel or aluminosilicate clay . Another method involves the use of heterogeneous propylphosphonium tetrachloroindate ionic liquid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and better reaction yields .

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-g]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Pyrido[3,2-g]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrido[3,2-g]quinoline and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of protein kinases, which are essential enzymes involved in various cellular processes . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrido[3,2-g]quinoline can be compared with other similar compounds such as pyrido[2,3-g]quinoline and pyrido[4,3-g]quinoline. These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atom in the pyridine ring. This compound is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity .

List of Similar Compounds

  • Pyrido[2,3-g]quinoline
  • Pyrido[4,3-g]quinoline
  • Quinoline
  • Isoquinoline

Properties

IUPAC Name

pyrido[3,2-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-9-7-10-4-2-6-14-12(10)8-11(9)13-5-1/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGXNUXNXWMFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2N=C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372798
Record name pyrido[3,2-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260-67-3
Record name pyrido[3,2-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethylene glycol monomethyl ether (20 cc) was added to pyrido[3,2-g] quinoline-2,8-dicarboxylic acid (2.01 g, 7.5 mmol) from the above process and cuprous oxide (I) (50 mg, 0.35 mmol), and heated for 5.5 hours at 165° C. Carbon dioxide evolved during the reaction. After the addition of conc. aquous ammonia (25 cc), extracted with dichloromethane (3×100 ml) and dried on potassium carbonate and evaporated dichloromethane to yield pyrido[3,2-g]quinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.01 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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